molecular formula C9H11NO3S B13129516 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one

1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one

Cat. No.: B13129516
M. Wt: 213.26 g/mol
InChI Key: JOMUZJHBQVYBGF-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features an amino group and a methylsulfonyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-(methylsulfonyl)phenyl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to selectively inhibit COX-2 makes it a valuable compound in medicinal chemistry .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and the pharmaceutical industry. Its unique chemical structure and reactivity make it a valuable tool for developing new therapeutic agents and understanding biological processes.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-(2-amino-4-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H11NO3S/c1-6(11)8-4-3-7(5-9(8)10)14(2,12)13/h3-5H,10H2,1-2H3

InChI Key

JOMUZJHBQVYBGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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